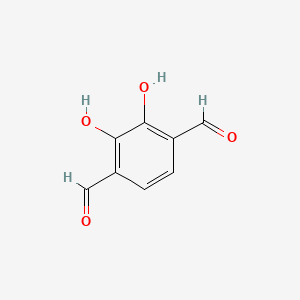

2,3-Dihydroxyterephthalaldehyde

説明

Significance of 2,3-Dihydroxyterephthalaldehyde as a Versatile Building Block in Organic Chemistry and Materials Science

This compound (2,3-Dha) is a highly versatile building block due to its distinct functional groups that can participate in a variety of chemical reactions. researchgate.net The two aldehyde functionalities serve as reactive sites for forming strong covalent bonds, particularly imine bonds through Schiff-base condensation reactions with amines. researchgate.netsci-hub.se This reactivity is fundamental to its use in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers constructed from light elements. researchgate.net

The defining feature of this compound is the presence of the catechol group (the two adjacent hydroxyl groups). This diol moiety imparts unique properties to the resulting materials. The hydroxyl groups can act as acidic sites, enabling the creation of bifunctional catalysts where both acidic and basic sites coexist within a single framework. sci-hub.seresearchgate.net For example, when combined with a basic porphyrin unit, the resulting COF exhibits significant activity in cascade reactions. sci-hub.seresearchgate.net Furthermore, the catechol group's ability to form intramolecular hydrogen bonds with the newly formed imine linkages enhances the stability and crystallinity of the resulting COF structure. researchgate.netunt.edu This versatility allows for the rational design of materials for specific applications, including gas adsorption, optoelectronics, and heterogeneous catalysis. researchgate.net

Historical Context of Catechol-Based Aldehydes in Reticular Chemistry

Reticular chemistry is the science of linking molecular building units with strong, directional bonds to create crystalline extended structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netwustl.edu The field represents a significant advancement, translating the precision of molecular synthesis to the solid state. researchgate.net The breakthrough in COF synthesis occurred in 2005 with the creation of the first 2D COFs, which demonstrated that covalent bonds could be used to form ordered, porous networks. wustl.edusci-hub.se

Initially, research focused on establishing stable frameworks with high porosity using simple, rigid building blocks. However, the true potential of reticular chemistry lies in the ability to introduce functionality by carefully selecting the building blocks. researchgate.net Catechol-based aldehydes, like this compound, entered this landscape as functional linkers. The introduction of the catechol group was a key strategy for postsynthetic modification (PSM) in related frameworks, where protected catechol groups could be deprotected to reveal reactive hydroxyl functionalities. sci-hub.se In the de novo synthesis of COFs, using building blocks that already contain the catechol moiety, such as this compound, allows for the direct incorporation of desired properties. sci-hub.seresearchgate.net The development of fluorescent systems based on the chemoselective reaction between the 1,2-dihydroxyphenyl group of catechol aldehydes and phenylboronic acids further highlights the unique reactivity of this functional group, enabling applications like chemical sensing. nih.gov

Scope of Current Research and Emerging Areas for this compound

Current research involving this compound is vibrant and expanding, primarily focusing on its incorporation into COFs for a range of advanced applications. A significant area of investigation is the development of bifunctional organocatalysts. Researchers have successfully synthesized catechol-porphyrin COFs where the catechol -OH groups act as acidic sites and the porphyrin and imine groups serve as basic sites. sci-hub.seresearchgate.net These materials have shown excellent activity and recyclability in one-pot cascade reactions. researchgate.netresearchgate.net

The planarity and geometry of the building blocks are crucial for creating highly crystalline and porous COFs. unt.edumdpi.com Studies have shown that combining the C2-symmetric this compound with C3-symmetric amines can produce hexagonal-pore COFs with high surface areas. unt.edumdpi.com Furthermore, its reaction with C4-symmetric building blocks, such as tetra-anilinės, can result in tetragonal or rhombic-pore COFs. unt.edumdpi.com This topological control is essential for tuning the material's properties for specific functions.

Emerging applications for materials derived from this compound include:

Luminescent Materials: While many imine-linked COFs suffer from luminescence quenching, strategic design using specific building blocks can lead to highly luminescent frameworks for sensing and optoelectronic applications. acs.org The inherent electronic properties of the catechol moiety can be harnessed to develop materials with tunable emission. rsc.orgfrontiersin.org

CO₂ Conversion: COFs containing active sites derived from linkers like this compound are being explored as catalysts for the chemical fixation of carbon dioxide into valuable products like cyclic carbonates and oxazolidinones. nih.govrsc.org

The table below summarizes the properties of some representative COFs synthesized using this compound, showcasing the tunability of these advanced materials.

| COF Name | Co-linker | Topology/Pore Shape | BET Surface Area (m²/g) | Key Finding/Application |

| 2,3-DhaTph | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph) | Tetragonal | ~512 | Bifunctional (acid/base) catalyst for cascade reactions. researchgate.netresearchgate.net |

| 2,3-DhaTta | 1,3,5-tris(4-aminophenyl)triazine | Hexagonal | 1700 | Highly crystalline and porous due to planar building blocks. unt.edumdpi.com |

| 2,3-DhaTab | 1,3,5-tris(4-aminophenyl)benzene (B174889) | Hexagonal | 413 | Lower crystallinity and porosity due to non-planar co-linker. unt.edu |

| Py-2,3-DHPh | 4,4′,4″,4′″-(pyrene-1,3,6,8-tetrayl)tetraaniline | Rhombic | Not specified | Demonstrates topological control in COF synthesis. mdpi.com |

Structure

2D Structure

特性

IUPAC Name |

2,3-dihydroxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXRJTTYBZXJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148063-59-6 | |

| Record name | 2,3-dihydroxybenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydroxyterephthalaldehyde

Established Synthetic Pathways to 2,3-Dihydroxyterephthalaldehyde

The primary established route to this compound originates from the commercially available precursor, 1,2-dimethoxybenzene (B1683551). This pathway involves a two-step process: the introduction of aldehyde groups followed by the conversion of methoxy (B1213986) groups to hydroxyl groups.

The synthesis begins with the formylation of 1,2-dimethoxybenzene to produce the intermediate, 2,3-dimethoxyterephthalaldehyde (B3110394). nih.gov This intermediate is a derivative of terephthalaldehyde (B141574) distinguished by two methoxy groups on the benzene (B151609) ring.

The critical subsequent step is the O-demethylation of 2,3-dimethoxyterephthalaldehyde. This reaction converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH) to yield the final product, this compound. A common and highly effective reagent for this transformation is boron tribromide (BBr₃). chem-station.com BBr₃ is a potent Lewis acid that facilitates the cleavage of the methyl-oxygen bond. chem-station.com The reaction mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com A similar demethylation strategy is employed in the synthesis of analogous compounds, such as converting 2,5-dimethoxyterephthalaldehyde (B1268428) to 2,5-dihydroxyterephthalaldehyde (B1588973). researchgate.net

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Dimethoxybenzene | Formylation | 2,3-Dimethoxyterephthalaldehyde |

| 2 | 2,3-Dimethoxyterephthalaldehyde | O-Demethylation (e.g., with Boron tribromide) | This compound |

Reagents like boron tribromide, while effective, are expensive and react violently with water, requiring careful handling under anhydrous conditions and low temperatures (e.g., -78°C to 0°C). chem-station.com These stringent requirements can complicate scaling up the reaction from laboratory to industrial production. chem-station.com While specific industrial production methods are not extensively documented, they generally adapt laboratory principles with a strong focus on improving scalability and cost-effectiveness. The challenges associated with scaling up the synthesis of related dihydroxy-substituted aromatics underscore the difficulties in producing this compound efficiently in large quantities. researchgate.net

Innovations and Challenges in this compound Synthesis

Ongoing research addresses the challenges of synthesis by exploring alternative reagents and optimizing reaction conditions to enhance yield, reduce costs, and simplify operations.

A primary focus for optimization is the O-demethylation step. To circumvent the issues associated with BBr₃, researchers have investigated alternative reagents. These alternatives aim to provide milder reaction conditions or utilize less hazardous and more cost-effective chemicals. chem-station.com

Key optimization strategies include:

Alternative Demethylating Agents: Different Lewis acids and Brønsted acids have been explored. Aluminum chloride (AlCl₃) offers a less reactive alternative to BBr₃. Another common method involves using a 47% aqueous solution of hydrobromic acid (HBr) at elevated temperatures, which protonates the ether oxygen to facilitate cleavage. chem-station.com

Thiol-Based Methods: The use of alkyl thiols, such as the odorless 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) under basic conditions presents a useful alternative that avoids strong acids. chem-station.com

Solvent and Catalyst Optimization: The choice of solvents and catalysts is critical for the synthesis of COFs using this compound and is equally important for the synthesis of the aldehyde itself. researchgate.net For instance, reactions for creating COFs are often performed in solvent mixtures like mesitylene/dioxane or o-dichlorobenzene/dimethylacetamide with an acetic acid catalyst, indicating that solvent systems are a key variable for optimizing solubility and reaction kinetics. researchgate.netmdpi.com

These strategies represent attempts to balance reactivity with operational safety and cost, which are crucial for making this compound more accessible for its applications in materials science.

| Demethylation Agent | General Reaction Conditions | Key Characteristics |

|---|---|---|

| Boron tribromide (BBr₃) | Low temperature (-78°C to 0°C), anhydrous solvent (e.g., dichloromethane) | Very strong Lewis acid, high reactivity, expensive, moisture-sensitive. chem-station.com |

| Hydrobromic Acid (HBr) | High temperature (approx. 130°C), often with acetic acid as a co-solvent | Strong Brønsted acid, readily available. chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in a solvent like dichloromethane (B109758) or acetonitrile | Strong Lewis acid, less reactive than BBr₃. chem-station.com |

| Alkyl Thiols (e.g., 1-dodecanethiol) | High temperature (approx. 130°C) in a high-boiling solvent (e.g., NMP) with base | Avoids strong acids, useful for sensitive substrates. chem-station.com |

Reticular Chemistry: 2,3 Dihydroxyterephthalaldehyde As a Key Monomer in Framework Materials

Covalent Organic Frameworks (COFs) Derived from 2,3-Dihydroxyterephthalaldehyde

Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their high porosity, large surface area, and tunable structures make them promising materials for a variety of applications. mdpi.comnih.gov this compound has emerged as a crucial monomer in the synthesis of robust and functional COFs.

Design Principles and Linkage Chemistry in this compound-Based COFs

Schiff Base Condensation Reactions with Polyfunctional Amines

A prevalent method for constructing COFs from this compound involves the Schiff base condensation reaction with polyfunctional amines. mdpi.comresearchgate.nettaylorandfrancis.com This reaction, which forms an imine (-C=N-) linkage, is a reversible process, allowing for "error-checking" and the formation of highly crystalline, ordered structures. mdpi.comtaylorandfrancis.com The reaction is typically catalyzed by an acid, such as acetic acid. researchgate.net

For instance, bifunctional tetragonal catechol-porphyrin COFs, such as 2,3-DhaTph, have been synthesized through the Schiff-base reaction between this compound and 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph). mdpi.comresearchgate.net Similarly, reacting this compound with other polyfunctional amines like 1,3,5-tris(4-aminophenyl)triazine (Tta) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (Tab) has yielded hexagonal-pore COFs. mdpi.comrsc.org The choice of the polyfunctional amine building block, with its specific symmetry and number of amine groups, plays a critical role in determining the final topology of the COF. rsc.org

| Amine Linker | Resulting COF | Reference |

| 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph) | 2,3-DhaTph | mdpi.com |

| 1,3,5-tris(4-aminophenyl)triazine (Tta) | 2,3-DhaTta | mdpi.comrsc.org |

| 1,3,5-tris(4-aminophenyl)benzene (Tab) | 2,3-DhaTab | mdpi.comrsc.org |

Role of Catechol and Aldehyde Moieties in Imine Formation and Stability

The catechol group (two adjacent hydroxyl groups) and the aldehyde functionalities of this compound are central to both the formation and the exceptional stability of the resulting imine-based COFs. mdpi.comresearchgate.net

The aldehyde groups readily react with primary amines to form the characteristic imine linkages of the COF framework. taylorandfrancis.com The adjacent catechol hydroxyl groups play a crucial role in enhancing the stability of these imine bonds. They form strong intramolecular hydrogen bonds with the nitrogen atom of the imine group (–OH···N=C). mdpi.comuwu.ac.lk This interaction shields the imine bond from nucleophilic attack, for example by water, thereby imparting significant chemical stability to the COF, even in acidic or aqueous environments. mdpi.commdpi.comuwu.ac.lk The presence of this intramolecular hydrogen bonding has been confirmed through structural analysis. mdpi.com

The stability conferred by the catechol moiety is highlighted when comparing COFs made with this compound to those made with its methoxy-substituted counterpart, 2,3-dimethoxyterephthalaldehyde (B3110394). The latter lacks the ability to form these strong intramolecular hydrogen bonds and consequently exhibits lower chemical stability. mdpi.comuwu.ac.lk

Structural Diversity and Topology Regulation in this compound-Linked COFs

The structure of COFs derived from this compound can be precisely controlled, leading to a variety of network topologies and porosities. This control is largely influenced by non-covalent interactions, particularly intramolecular hydrogen bonding.

Influence of Intramolecular Hydrogen Bonding on COF Topology and Porosity

The effect of this hydrogen-bond-induced planarity is evident when comparing the properties of COFs synthesized with this compound (which has hydroxyl groups) and 2,3-dimethoxyterephthalaldehyde (which has methoxy (B1213986) groups). For example, the 2,3-DhaTph COF, with its intramolecular hydrogen bonds, exhibits a higher Brunauer-Emmett-Teller (BET) surface area (1019 m²/g) and larger pore size (2.2 nm) compared to the 2,3-DmaTph COF (668 m²/g, 1.4 nm), which has a more twisted conformation due to the absence of these hydrogen bonds. mdpi.com This demonstrates how the activation or passivation of intramolecular hydrogen bonding can be a powerful strategy for regulating the topology and porosity of COF networks. mdpi.com

| COF | Linker | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| 2,3-DhaTph | This compound | 1019 | 2.2 | mdpi.com |

| 2,3-DmaTph | 2,3-dimethoxyterephthalaldehyde | 668 | 1.4 | mdpi.com |

Encoding Ordered Structural Complexity in Diamondoid Net COFs (e.g., COF-304)

Beyond simple topologies, this compound can be used to construct highly complex, ordered structures, such as diamondoid net COFs. A prime example is COF-304, which is synthesized from the reaction of this compound (DHPA) and tetrakis(4-aminophenyl)methane (B1314661) (TAM). nih.govresearchgate.net

COF-304 possesses a diamondoid (dia) topology, a three-dimensional network analogous to the structure of diamond. nih.govresearchgate.net The fundamental structural unit, or strut, in COF-304 is the -Ph-N=C-Ph(OH)₂-C=N-Ph- motif. nih.gov The structure of COF-304 can be understood as the combination of the preferred packing geometries of its constituent building blocks, DHPA and TAM. researchgate.net The synthesis of high-quality single crystals of COF-304 has allowed for detailed structural analysis, revealing a space group of I-4 and unit cell parameters of a = b = 26.210(6) Å and c = 7.582(3) Å. nih.govresearchgate.net The ability to create such intricate and well-defined structures opens up possibilities for designing COFs with highly specific functions and properties.

Impact of Building Block Geometry on 2D and 3D COF Architectures

The geometry of the organic building blocks is a fundamental determinant of the resulting COF architecture, dictating the topology, porosity, and dimensionality of the final framework. mdpi.comresearchgate.net The C2-symmetric nature of this compound, when combined with building blocks of different symmetries, allows for the construction of a variety of COF structures. mdpi.com

The combination of building blocks with different symmetries, such as C2 and C3, can lead to the formation of hexagonal COFs. mdpi.com For instance, the condensation of the C2-symmetric this compound with a C3-symmetric amine, 1,3,5-tris(4-aminophenyl)triazine, results in a hexagonal-pore COF (2,3-DhaTta) with high crystallinity and a significant surface area of 1700 m²/g. mdpi.com In contrast, when a non-planar C3-symmetric amine, 1,3,5-tris(4-aminophenyl)benzene, is used, the resulting COF (2,3-DhaTab) exhibits lower crystallinity and a reduced surface area of 413 m²/g. mdpi.com This highlights the critical role of building block planarity in achieving highly ordered and porous structures.

The design of 3D COFs requires the incorporation of at least one building block with a tetrahedral or other non-planar geometry to facilitate the extension of the framework into three dimensions. mdpi.commdpi.com For example, the reaction of tetrakis(4-aminophenyl)methane (TAM), a tetrahedral building block, with this compound (DHPA) yields a 3D COF, termed COF-304, which possesses a dia topology. nih.gov This demonstrates how the defined geometry of this compound, in conjunction with a tetrahedral linker, directs the formation of a 3D network. nih.gov The interplay of different building block geometries, including linear, trigonal, and tetrahedral shapes, allows for the predictable construction of COFs with diverse topologies such as ctn, bor, and pts networks. mdpi.com

Table 1: Impact of Building Block Geometry on COF Architecture

| COF Name | This compound Derivative | Co-monomer | Co-monomer Symmetry | Resulting Architecture | Key Findings |

|---|---|---|---|---|---|

| 2,3-DhaTta | This compound | 1,3,5-tris(4-aminophenyl)triazine | C3 (planar) | 2D Hexagonal | High crystallinity and porosity (1700 m²/g) mdpi.com |

| 2,3-DhaTab | This compound | 1,3,5-tris(4-aminophenyl)benzene | C3 (non-planar) | 2D Hexagonal | Low crystallinity and porosity (413 m²/g) mdpi.com |

Pore Surface Engineering and Functionalization of this compound-Based COFs

The functional groups inherent to this compound and its ability to be incorporated into COF structures allow for extensive pore surface engineering. This enables the tuning of the chemical environment within the pores, leading to materials with specific and enhanced functionalities. The vicinal hydroxyl groups of the this compound unit are particularly significant in this regard.

For example, a 2D porphyrin-based COF, 2,3-DhaTph, was synthesized from 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph) and this compound. rhhz.netresearchgate.net In this material, the catecholic hydroxyl groups on the linker act as weak acidic sites, while the porphyrin units and the imine bonds formed during the condensation serve as basic sites. rhhz.net This bifunctionality allows the COF to catalyze cascade reactions with good selectivity and reusability. rhhz.net

The synthesis of 2,3-DhaTph involves a solvothermal reaction between this compound and the porphyrin linker in a mixture of 1,2-dichlorobenzene (B45396) and dimethylacetamide with a catalytic amount of acetic acid. scispace.comrsc.org The resulting material exhibits a crystalline structure with accessible pores, and the functional groups are an integral part of the framework. The hydroxyl groups can also play a role in the catalytic cycle for reactions such as the cycloaddition of CO2 with epoxides. rsc.org

Furthermore, the strategic placement of functional groups on the building blocks before synthesis allows for precise control over the functionality of the COF walls. This "de novo" synthesis approach is a powerful tool for creating tailor-made materials. The presence of the hydroxyl groups in this compound-based COFs can also influence the material's affinity for certain molecules, such as water, making them potentially useful for adsorption applications. scispace.com

Porous Organic Polymers (POPs) and Microporous Organic Polymers (MOPs) Incorporating this compound

Beyond the highly ordered structures of COFs, this compound is also a valuable monomer for the synthesis of amorphous, yet highly porous, organic polymers (POPs) and microporous organic polymers (MOPs). These materials offer advantages in terms of ease of synthesis and scalability while still providing high surface areas and tunable properties.

Polycondensation Reactions for the Formation of this compound-Based POPs

Simple polycondensation reactions are a common method for synthesizing POPs from this compound. These reactions typically involve the condensation of the aldehyde groups of this compound with amine-containing monomers to form imine linkages. This approach has been used to create a variety of functional POPs.

For instance, titanium-rich hydrazide-linked POPs have been synthesized using this compound, hydrazine, and trimethyl 1,3,5-benzenetricarboxylate. rsc.orgresearchgate.net These materials have shown potential for applications in bio-sample analysis, such as the enrichment of glycopeptides and phosphopeptides. rsc.orgresearchgate.net In another example, a nitrogen/titanium-rich POP was developed by copolymerizing carbohydrazide (B1668358) and this compound, followed by modification with Ti⁴⁺, for similar enrichment applications. rsc.org

The Schiff base condensation of this compound with amine-containing building blocks is a versatile method for generating POPs with specific functionalities. For example, a [4 + 2] condensation with 4,4′,4″,4”′-(ethene-1,1,2,2-tetrayl)tetraaniline has been used to create conjugated microporous polymers (CMPs) with abundant nitrogen and oxygen adsorption sites. acs.org

Design and Synthesis of Hydroxyl-Functionalized Microporous Organic Polymers (e.g., HF-MOP)

A notable example of a microporous organic polymer derived from this compound is the hydroxyl-functionalized microporous organic polymer (HF-MOP). rsc.orgrsc.org This material is synthesized through a straightforward polycondensation reaction between this compound and 2,6,14-triaminotriptycene. rsc.orgrsc.orgrsc.org The rigidity and three-dimensional geometry of the triaminotriptycene monomer contribute to the formation of a microporous structure with a high BET surface area of 500 m²/g. rsc.org

The synthesis of HF-MOP is typically carried out under argon in a high-boiling solvent like DMSO at elevated temperatures. rsc.org The resulting polymer is insoluble in common organic solvents and water. rsc.org The presence of hydroxyl and imine groups within the polymer network makes it particularly interesting for applications such as CO2 capture and catalysis. rsc.orgrsc.orgrsc.org HF-MOP has demonstrated a CO2 capture capacity of 8.7 wt% at 273 K and 1 bar. rsc.orgrsc.orgresearchgate.net Furthermore, it can function as a metal-free heterogeneous catalyst for the cycloaddition of CO2 with epoxides to produce cyclic carbonates. rsc.orgrsc.orgrsc.org

Table 2: Research Findings on this compound-Based POPs and MOPs

| Polymer Name | Monomers | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|---|

| Hydrazide-POPs-Ti⁴⁺ | This compound, hydrazine, trimethyl 1,3,5-benzenetricarboxylate rsc.orgresearchgate.net | Polycondensation | Titanium-rich, porous rsc.orgresearchgate.net | Enrichment of glycopeptides and phosphopeptides rsc.orgresearchgate.net |

| CH–Dha–Ti⁴⁺ | This compound, carbohydrazide rsc.org | Copolymerization and post-modification | Nitrogen/titanium-rich rsc.org | Enrichment of glycopeptides and phosphopeptides rsc.org |

Table 3: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 2,3-Dha | This compound |

| 2,3-DhaTta | Not explicitly defined in sources |

| 2,3-DhaTab | Not explicitly defined in sources |

| COF-304 | Not explicitly defined in sources |

| 2,3-DhaTph | Not explicitly defined in sources |

| HF-MOP | Hydroxyl-functionalized Microporous Organic Polymer |

| Hydrazide-POPs-Ti⁴⁺ | Not explicitly defined in sources |

| CH–Dha–Ti⁴⁺ | Not explicitly defined in sources |

| Tph | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine |

| TAM | Tetrakis(4-aminophenyl)methane |

| DMSO | Dimethyl sulfoxide |

| Tph | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine |

| Tph | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine |

| Tph | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine |

Advanced Applications in Chemical Science and Engineering

Catalysis and Chemical Transformations

The inherent reactivity and structural motifs of 2,3-Dihydroxyterephthalaldehyde make it an exemplary precursor for the synthesis of advanced catalytic frameworks. These materials are at the forefront of efforts to develop more sustainable and efficient chemical processes.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net When functional monomers like this compound are used, the resulting COFs can possess intrinsic catalytic activity, serving as robust heterogeneous organocatalysts. These catalysts are particularly promising for the pharmaceutical and food industries. researchgate.net

A significant advancement in organocatalysis is the development of materials containing both acidic and basic sites within a single framework, enabling cooperative catalysis. Researchers have successfully synthesized a bifunctional porphyrin-based COF, named 2,3-DhaTph , through a Schiff-base condensation reaction between this compound (2,3-Dha) and 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine (Tph). researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org

In this innovative framework, the distinct chemical functionalities of the precursors are spatially segregated to create separate antagonist catalytic sites. researchgate.net The catecholic hydroxyl (-OH) groups originating from the 2,3-Dha moiety act as weak acidic sites. researchgate.netfrontiersin.orgrhhz.net Concurrently, the porphyrin units and the newly formed imine bonds serve as basic sites. researchgate.netfrontiersin.orgrhhz.net This strategic integration of acid and base functionalities within a stable, crystalline, and porous structure is a key advantage for performing complex chemical transformations. researchgate.net The resulting 2,3-DhaTph COF exhibits high thermal stability (up to 300°C) and remains stable in aqueous and acidic media for extended periods. frontiersin.orgresearchgate.netfrontiersin.org

The precisely defined microporous environment of COFs, coupled with the integrated bifunctional catalytic sites, makes them ideal for facilitating cascade reactions. researchgate.netresearchgate.net These one-pot multi-step reactions are highly efficient as they minimize intermediate purification steps, saving time and resources.

The 2,3-DhaTph framework has demonstrated exceptional activity in catalyzing a one-pot cascade reaction involving the deprotection of an acetal (B89532) group followed by a Knoevenagel condensation. researchgate.net The acidic catechol sites catalyze the initial hydrolysis of the acetal, while the basic porphyrin and imine sites facilitate the subsequent condensation step. frontiersin.orgrhhz.net This cooperative action within the confined pores of the COF leads to high product yields, reaching up to 96%. researchgate.net The catalyst also shows excellent selectivity and can be recycled more than five times without a significant loss in its catalytic activity. researchgate.netresearchgate.netfrontiersin.org This reusability underscores the robustness and practical potential of these this compound-derived frameworks as heterogeneous organocatalysts. researchgate.net

The rising concentration of atmospheric CO2 is a major environmental concern, driving research into effective capture and utilization strategies. Materials derived from this compound have shown considerable promise in both capturing CO2 and converting it into valuable chemicals.

The functional groups and porous nature of polymers derived from this compound make them effective adsorbents for CO2. The presence of hydroxyl groups, in particular, enhances the affinity of these materials for CO2 molecules.

A novel hydroxyl-functionalized microporous organic polymer (HF-MOP), synthesized via a polycondensation reaction of this compound and 2,6,14-triaminotriptycene, demonstrated good CO2 capture performance. rsc.orgrsc.org Similarly, a fully benzoxazine-linked porous organic polymer (POP) comprising triphenylamine (B166846) (TPA) and dihydroxyterephthalaldehyde (DHPT) units, denoted as TPA–DHTP–BZ POP , also showed impressive CO2 capture capabilities. rsc.org Another noteworthy material is a conjugated microporous polymer (Anthra-DHTP CMP ) tethered with dihydroxybenzene, which exhibited significant CO2 absorption. acs.org

Table 1: CO2 Capture Performance of this compound-Derived Polymers

| Polymer/Framework Name | Synthesis Precursors | CO2 Uptake | Conditions | Reference(s) |

|---|---|---|---|---|

| HF-MOP | This compound, 2,6,14-triaminotriptycene | 8.7 wt% | 273 K, 1 bar | rsc.org, rsc.org |

| TPA–DHTP–BZ POP | Dihydroxyterephthalaldehyde (DHPT), Triphenylamine (TPA) | 3.29 mmol g⁻¹ | Not Specified | rsc.org |

| Anthra-DHTP CMP | 2,5-dihydroxyterephthalaldehyde (B1588973), 4,4′,4″,4”'-(anthracene-9,10-diylidenebis(methanediylylidene))tetraaniline | 1.85 mmol g⁻¹ (8.14 wt%) | 273 K, 1 bar | acs.org |

Beyond capture, the conversion of CO2 into value-added products is a key goal of carbon utilization technologies. Frameworks derived from this compound have proven to be effective metal-free catalysts for the chemical fixation of CO2.

The HF-MOP not only captures CO2 but also functions as a metal-free heterogeneous catalyst for the cycloaddition of CO2 with various epoxides to produce cyclic carbonates. rsc.orgrsc.orgresearchgate.net This process is highly efficient, achieving yields of 82–91% under mild, solvent-free conditions. rsc.orgrsc.org The catalyst can also be recycled five times without a significant drop in its activity. rsc.orgrsc.org

Similarly, the bifunctional 2,3-DhaTph COF serves as a highly active and selective organocatalyst for the chemical fixation of CO2. rsc.org It effectively catalyzes the cycloaddition of CO2 to epoxides to form cyclic carbonates and can also be used to synthesize oxazolidinones. rsc.orgsciengine.com The presence of hydrogen bond donor (HBD) groups (the catecholic -OH) is believed to accelerate the reaction. rsc.org Notably, the 2,3-DhaTph catalyst demonstrates excellent activity even at atmospheric pressure of CO2 and operates under solvent-free and transition-metal-free conditions. rsc.orgtudelft.nl

Table 2: Metal-Free Catalytic Synthesis of Cyclic Carbonates using 2,3-DhaTph COF

| Epoxide Substrate | Co-catalyst | Conditions | Yield (%) | Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|

| Styrene Oxide | TBAI | 1 atm CO2, 110 °C, 12 h | 94 | 99 | rsc.org |

| Styrene Oxide | KI | 1 atm CO2, 110 °C, 12 h | 90 | 99 | rsc.org |

| Styrene Oxide | NaI | 1 atm CO2, 110 °C, 12 h | 82 | 99 | rsc.org |

| Styrene Oxide | TBAI | 1 MPa CO2, 100 °C, 4 h | 98 | 99 | rsc.org |

TBAI = Tetrabutylammonium iodide, KI = Potassium iodide, NaI = Sodium iodide

Bioinspired Catalysis and Enzyme Mimicry Utilizing this compound-Based Macrocycles

Nature's enzymes perform complex chemical reactions with remarkable efficiency and selectivity, often within confined active sites. frontiersin.org Scientists have drawn inspiration from these biological systems to design synthetic catalysts. Macrocyclic structures built with this compound are at the forefront of this endeavor, serving as powerful enzyme mimics. frontiersin.orgnih.govbeilstein-journals.org

The aforementioned 2,3-DhaTph COF is a prime example of a bioinspired catalyst. frontiersin.orgnih.gov Its structure, formed by the covalent linking of this compound and porphyrin macrocycles, creates a well-defined porous network. nih.govresearchgate.net This framework mimics key features of natural enzymes:

Active Sites: The hydroxyl groups (–OH) from the 2,3-Dha units act as acidic sites, while the porphyrin ring and the imine bonds (–C=N–) function as basic sites. frontiersin.orgresearchgate.net

Confined Environment: The ordered pores of the COF act as nanoreactors, similar to the hydrophobic pockets of enzymes, promoting reactions in a confined space. frontiersin.orgnih.gov

This combination of acidic and basic sites within a macrocyclic architecture allows the 2,3-DhaTph COF to catalyze complex cascade reactions in a bioinspired manner, exhibiting both specificity and selectivity. frontiersin.orgnih.gov The robust covalent bonds provide high thermal and chemical stability, making these materials more durable than many biological enzymes for industrial applications. nih.gov

Adsorption and Separation Processes

Gas Adsorption Studies (e.g., N₂, CO₂, Water Vapor) in this compound-Containing Materials

Covalent Organic Frameworks (COFs) synthesized from this compound are highly porous crystalline materials, making them excellent candidates for gas adsorption and storage. ustc.edu.cnresearchgate.netfrontiersin.org Their large surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities allow for the selective capture of gases like carbon dioxide.

Numerous studies have investigated the adsorption of nitrogen (N₂), carbon dioxide (CO₂), and water vapor in COFs derived from this compound (DHTA or 2,3-Dha). For instance, COFs like 2,3-DhaTta and 2,3-DhaTab, synthesized from 2,3-Dha and different amine linkers, exhibit significant porosity. mdpi.com The 2,3-DhaTph COF, noted for its catalytic properties, also possesses a high surface area. nih.gov The presence of polar hydroxyl groups and nitrogen atoms within the frameworks enhances the affinity for CO₂ over less polar gases like N₂. frontiersin.org Furthermore, the stability of these materials to moisture is a key advantage; for example, COF-DhaTab shows reversible water vapor uptake, indicating good hydrolytic stability. google.com

Table 2: Gas Adsorption Properties of this compound-Based COFs

| COF Material | BET Surface Area (m²/g) | CO₂ Uptake | CO₂/N₂ Selectivity | Source(s) |

| 2,3-DhaTph | ~1000 | - | - | rsc.org |

| 2,3-DmaTph | 668 | - | - | nih.gov |

| 2,3-DhaTta | 1700 | - | - | mdpi.com |

| 2,3-DhaTab | 413 | - | - | mdpi.com |

| ACOF-1 | - | 177 mg/g (at 1 bar) | High | frontiersin.org |

| COF-TpAzo | - | 105.6 mg/g | 127 (over N₂) | frontiersin.org |

Selective Enrichment in Analytical Biochemistry

In proteomics, the analysis of post-translational modifications (PTMs) like glycosylation and phosphorylation is crucial for understanding cellular processes and disease, but is challenged by the low abundance of modified peptides. researchgate.netnih.gov Materials derived from this compound have been engineered for the highly selective and simultaneous enrichment of N-glycopeptides and phosphopeptides from complex biological samples such as human serum. nih.govnih.govrsc.org

Researchers have developed porous organic polymers (POPs) by copolymerizing this compound (2,3-Dha) with nitrogen-rich linkers like carbohydrazide (B1668358) (CH) or hydrazine. nih.govnih.govrsc.org These materials are then modified with titanium ions (Ti⁴⁺). nih.govnih.gov The enrichment mechanism is dual-functional:

Phosphopeptide Enrichment: The catechol groups of the 2,3-Dha units chelate Ti⁴⁺ ions, creating sites for Immobilized Metal Affinity Chromatography (IMAC) that specifically bind to the phosphate (B84403) groups of phosphopeptides. nih.govnih.govrsc.org

N-Glycopeptide Enrichment: The nitrogen-rich polymer backbone provides a hydrophilic environment, enabling Hydrophilic Interaction Liquid Chromatography (HILIC) to capture the sugar moieties (glycans) of N-glycopeptides. nih.govrsc.org

These materials exhibit excellent performance, with high selectivity, low limits of detection, and significant loading capacities. nih.govrsc.org For example, a nitrogen/titanium-rich POP (CH-Dha-Ti⁴⁺) successfully enriched hundreds of unique glycopeptides and dozens of phosphopeptides from the serum of both healthy individuals and uremia patients, demonstrating its practical utility in biomarker discovery. nih.gov

Table 3: Performance of 2,3-Dha-Based Polymers for Peptide Enrichment

| Material | Target Peptides | Selectivity | Limit of Detection (LOD) | Loading Capacity | Identified from Human Serum (Uremia Patients) | Source(s) |

| CH-Dha-Ti⁴⁺ | Glyco- & Phosphopeptides | 1:1000 (both) | 0.05 fmol/µL (glyco), 0.2 fmol (phospho) | 100 mg/g (glyco), 125 mg/g (phospho) | 294 glycopeptides, 63 phosphopeptides | nih.gov |

| Hydrazide-POPs-Ti⁴⁺ | Glyco- & Phosphopeptides | 1:1000 (glyco), 1:2000 (phospho) | 0.1 fmol/µL (glyco), 0.005 fmol/µL (phospho) | - | 186 glycopeptides, 60 phosphopeptides (Breast Cancer) | nih.gov, researchgate.net |

Oil/Water Separation through Superhydrophobic Frameworks

The separation of oil from water is a critical environmental and industrial challenge. The development of materials with special wettability, such as superhydrophobicity (water contact angle > 150°), offers an efficient solution. nih.govbohrium.com Covalent Organic Frameworks (COFs) can be engineered to create robust, porous, and superhydrophobic surfaces for high-efficiency oil/water separation. rsc.orgbohrium.com

By incorporating fluorine-containing monomers or modifying surfaces to have low surface energy and high roughness, COFs can be rendered extremely water-repellent while remaining highly permeable to oils and organic solvents. bohrium.comacs.org These superhydrophobic COFs can be coated onto various substrates, such as melamine (B1676169) sponges or stainless-steel nets, to create separation membranes. bohrium.combohrium.com Such membranes demonstrate remarkable performance, achieving oil/water separation efficiencies exceeding 99% with very high flux rates, driven simply by gravity. nih.govbohrium.com For instance, a fluorinated COF-decorated sponge (MS@COFs-F4) exhibited a water contact angle of 155.7° and an oil adsorption capacity of up to 125.9 g/g. bohrium.com These frameworks are also chemically and mechanically stable, allowing for repeated use without a significant drop in performance. nih.gov While the principle is broadly applied to COFs, the use of fluorinated aldehydes, analogous in function to this compound, is a key strategy in designing these advanced separation materials. bohrium.combohrium.com

Table 4: Performance of COF-Based Superhydrophobic Materials in Oil/Water Separation

| Material | Substrate | Water Contact Angle (°) | Separation Efficiency (%) | Permeation Flux (L m⁻² h⁻¹) | Source(s) |

| Trifluoromethyl-COF Membrane | - | - | > 99 | up to 32,000 | nih.gov |

| Fluorinated COF Sponge (MS@COFs-F4) | Melamine Sponge | 155.7 | > 97 | - | bohrium.com |

| Fluorinated COF Net (COF@SSN) | Stainless-Steel Net | up to 150.1 | > 99.5 | 2.84 x 10⁵ | bohrium.com |

| PDMS@TFA-COF@MS | Melamine Sponge | 156.7 | 96 (after 30 cycles) | - | acs.org |

Sensing and Recognition Platforms

The inherent functionalities of this compound make it an exemplary candidate for constructing porous crystalline frameworks, such as Covalent Organic Frameworks (COFs), designed for the selective recognition and sensing of specific molecules and ions.

The design of advanced sensing materials hinges on the ability to create specific and high-affinity binding sites for target analytes. The catechol unit (the 1,2-dihydroxybenzene moiety) within this compound is a powerful chelating group for various species. By incorporating this aldehyde into extended frameworks, these binding sites can be systematically arranged within a porous structure, enhancing accessibility and interaction with analytes. chemistryviews.orgnih.gov

A notable application is the development of COF nanosheets for the capture of uranium (in the form of the uranyl ion, U(VI)). chemistryviews.org Researchers have synthesized COFs by reacting this compound with amine linkers like tri(4-aminophenyl)amine (TAPA). The resulting framework, TAPA-COF-1, features accessible chelating sites due to the adjacent hydroxyl groups. chemistryviews.org This specific arrangement is crucial for performance. When compared to a similar COF made with 2,5-dihydroxyterephthalaldehyde (where the hydroxyl groups are opposite each other), the framework derived from the 2,3-isomer shows significantly enhanced performance in capturing U(VI). chemistryviews.org This highlights how the specific placement of functional groups in the this compound monomer directly translates to superior analyte recognition in the final material. chemistryviews.org The high density and favorable orientation of these chelating groups within the COF's porous structure lead to a remarkable uptake capacity of 657.2 mg g⁻¹. chemistryviews.org

The principles of framework design extend beyond ion capture. The modular nature of COF synthesis allows for the incorporation of various functional units to tune the electronic properties and recognition capabilities of the material. nih.govrsc.org By strategically selecting building blocks, it is possible to create frameworks with tailored pore environments and active sites for highly selective analyte binding. nih.gov This molecular-level design is critical for developing sensors that can distinguish between similar analytes. nih.govrsc.org

| Framework Name | Target Analyte | Key Design Feature | Reported Performance | Reference |

|---|---|---|---|---|

| TAPA-COF-1 | Uranium (VI) | Chelating sites from adjacent hydroxyl groups | Uptake capacity of 657.2 mg g⁻¹ | chemistryviews.org |

Luminescent Covalent Organic Frameworks (L-COFs) represent a promising class of materials for developing highly sensitive and selective chemical sensors. acs.orgacs.org The fluorescence of these materials can be modulated—either enhanced or quenched—by interaction with specific analytes. While many early imine-bonded COFs suffered from luminescence quenching, recent design strategies have overcome this limitation. acs.org

Frameworks derived from this compound can be designed to be intrinsically luminescent or can be functionalized post-synthesis to incorporate emissive centers. For example, COFs can be engineered to detect hazardous explosives or biologically relevant metal ions like Fe³⁺. acs.org The sensing mechanism often relies on an energy or electron transfer process between the excited framework and the analyte. acs.orgfrontiersin.org

In one study, a COF incorporating tetraphenylethylene (B103901) (TPE) units, known for their aggregation-induced emission, was synthesized. This COF, ETTA-CHDA COF, demonstrated a record photoluminescence quantum yield (PLQY) of 57% in the solid state. acs.org Its luminescence was selectively quenched by Fe³⁺ ions, allowing for the precise distinction between Fe³⁺ and Fe²⁺. acs.org While this specific example does not use this compound, the principles are directly applicable. The catechol unit of this compound can also participate in quenching mechanisms, particularly with metal ions, providing a built-in mechanism for sensing.

Furthermore, the introduction of lanthanide ions like Europium (Eu³⁺) into COFs derived from dihydroxyterephthalaldehyde isomers has been shown to create materials with dual-luminescence properties. acs.org These sensors can exhibit ratiometric sensing capabilities, where the change in the ratio of two different emission peaks provides a more reliable and robust signal for detecting volatile organic compounds like acetone. acs.org The porous and stable nature of the COF provides an ideal host for these luminescent guest molecules, protecting them and facilitating interaction with analytes that diffuse into the pores. acs.org

| Framework System | Target Analyte | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Europium-containing COF (DhaTab-COF-EuIL) | Acetone | Luminescence quenching | Dual luminescence emissions enable sensitive and selective detection with a limit of 1%. | acs.org |

| ETTA-CHDA COF | Fe³⁺ ions | Luminescence quenching | Allows for precise distinction between Fe³⁺ and Fe²⁺. | acs.org |

Optoelectronic and Energy Applications

The versatility of this compound extends to the fabrication of materials for optoelectronics and energy conversion and storage. Its ability to form conjugated, crystalline polymers makes it a valuable component in creating photoresponsive and semiconducting systems.

Photoresponsive materials, which change their properties upon light stimulation, are at the forefront of "smart" materials research. encyclopedia.pubmdpi.com Covalent Organic Frameworks synthesized from this compound (2,3-DHTA) have been shown to form such systems. encyclopedia.pubmdpi.com

For instance, researchers have prepared flexible 2D COFs by reacting 2,3-DHTA with linkers like tetrakis(4-aminophenyl)ethene. encyclopedia.pubmdpi.com The resulting framework, TPE-COF-OH, possesses unique conformational flexibility. The presence of the hydroxyl groups from the 2,3-DHTA unit allows for intramolecular hydrogen bonding, which influences the planarity and conformation of the imine linkages within the network. This structural control is key to designing materials that can respond to external stimuli like light. encyclopedia.pubmdpi.com These photosensitive supramolecular systems have garnered attention for their potential in catalyzing specific tasks through light-triggered structural changes. encyclopedia.pubmdpi.com The tunability of their chemical structure and charge transfer properties provides a pathway for developing smart materials for a wide range of applications. encyclopedia.pubmdpi.com

The creation of ordered, conjugated two-dimensional polymers (2DPs) is a major goal for developing next-generation organic electronics. Imine-based polymers, formed through the condensation of aldehydes and amines, are a key class of these materials. nih.govresearchgate.netresearchgate.net The use of dihydroxyterephthalaldehyde isomers as the aldehyde component allows for the synthesis of highly crystalline and semiconducting 2D polymers. nih.govresearchgate.netsemanticscholar.org

While many studies focus on the 2,5-isomer, the principles extend to this compound. Using a surfactant-monolayer-assisted interfacial synthesis (SMAIS) method, researchers have successfully prepared highly crystalline polyimine-based 2D polymer films. nih.govresearchgate.net When electroactive units like porphyrins are used as the amine linker, the resulting films exhibit notable semiconducting behavior. A porphyrin-based 2DP film demonstrated p-type semiconductor characteristics with a band gap of 1.38 eV and a hole mobility as high as 0.01 cm² V⁻¹ s⁻¹, a value superior to previously reported polyimine materials. nih.govresearchgate.netresearchgate.net The high degree of crystallinity and the extended π-conjugation within the 2D sheets are crucial for achieving these charge transport properties. nih.govresearchgate.net

| Polymer System | Key Monomers | Semiconducting Property | Measured Value | Reference |

|---|---|---|---|---|

| Porphyrin-based PI-2DP | Porphyrin-amine, Dihydroxyterephthalaldehyde isomer | Band Gap | 1.38 eV | nih.govresearchgate.netresearchgate.net |

| Porphyrin-based PI-2DP | Porphyrin-amine, Dihydroxyterephthalaldehyde isomer | Hole Mobility (p-type) | 0.01 cm² V⁻¹ s⁻¹ | nih.govresearchgate.netresearchgate.net |

Framework materials derived from this compound are promising candidates for electrochemical applications, particularly for the catalytic reduction of carbon dioxide (CO₂). rsc.orgustc.edu.cn These materials can serve as stable, heterogeneous catalysts with a high density of active sites.

A novel hydroxyl-functionalized microporous organic polymer (HF-MOP) was synthesized through the polycondensation of this compound and 2,6,14-triaminotriptycene. rsc.org This material demonstrated good CO₂ capture performance (8.7 wt% at 273 K and 1 bar) and acted as a metal-free catalyst for the chemical fixation of CO₂. It efficiently catalyzed the cycloaddition of CO₂ with various epoxides to form cyclic carbonates, with yields of 82–91% under mild, solvent-free conditions. rsc.org The catalyst could also be recycled five times without a significant loss in activity. rsc.org

In the realm of photocatalytic CO₂ reduction, an anionic 3D titanium-based COF (Ti-COF-1) was constructed using a Na₂Ti(2,3-DHTA)₃ complex (where 2,3-DHTA is this compound) and a pyrene-based tetraaniline linker. ustc.edu.cn Covalent Organic Frameworks are considered ideal platforms for photocatalytic CO₂ reduction due to their excellent CO₂ adsorption capacity and the ability to tune their interaction with CO₂ molecules. ustc.edu.cn The ordered structure and high surface area of these frameworks facilitate the efficient conversion of CO₂ into valuable chemical products. ustc.edu.cnmdpi.com

Mechanistic Insights and Theoretical Investigations

Understanding Reaction Mechanisms in 2,3-Dihydroxyterephthalaldehyde-Mediated Polymerizations

The polymerization of this compound, primarily in the synthesis of Covalent Organic Frameworks (COFs), predominantly proceeds through reversible Schiff-base condensation reactions. mdpi.comresearchgate.netfrontiersin.org This mechanism involves the reaction between the aldehyde functional groups of this compound and the amine groups of a complementary linker molecule, such as 5,10,15,20-tetrakis(4-aminophenyl)porphine (Tph). researchgate.netfrontiersin.org The formation of an imine linkage (C=N) is the cornerstone of this process, creating the robust covalent bonds that define the framework's structure. mdpi.comunt.edu

The reversibility of the Schiff-base reaction is crucial for achieving a highly crystalline and ordered structure, which is a hallmark of COFs. researchgate.netsci-hub.se This dynamic covalent chemistry allows for "error-checking" and self-healing during the synthesis process. Kinetically-formed, less stable structures can revert to their constituent monomers, which can then recombine into a more thermodynamically stable, crystalline framework. The reaction is typically carried out under solvothermal conditions, often in the presence of an acid catalyst like acetic acid, which facilitates both the forward (imine formation) and reverse (hydrolysis) reactions until the most stable, ordered structure is achieved. rsc.org The presence of the hydroxyl groups on the this compound moiety plays a significant role, not just in the final properties of the COF, but also in influencing the reaction environment and promoting planarity through hydrogen bonding. unt.edusci-hub.se

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for predicting, understanding, and rationalizing the structural and electronic properties of materials derived from this compound. These theoretical investigations offer insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) and related methods like Self-Consistent Charge Density Functional Tight-Binding (SCC-DFTB) are extensively used to model COFs synthesized from this compound. rsc.orgnih.gov These calculations are employed to optimize the atomic positions and cell parameters of the proposed COF structures. rsc.org

DFT studies allow for the detailed analysis of the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This is critical for understanding the material's potential applications in electronics and photocatalysis. For instance, in bifunctional COFs like 2,3-DhaTph, DFT can elucidate the electronic contributions of the acidic catechol sites and the basic porphyrin and imine units. researchgate.netfrontiersin.org Furthermore, these computational methods are vital for studying intermolecular interactions, such as π-π stacking between the layers of 2D COFs. mdpi.com Mulliken population analysis, a component of these studies, helps in understanding the partial atomic charges, which is crucial for predicting how adjacent layers will interact and stack. rsc.org

A key feature of this compound in COF synthesis is the formation of strong intramolecular hydrogen bonds. unt.edusci-hub.se Specifically, a hydrogen bond forms between the hydroxyl group (O-H) of the catechol ring and the nitrogen atom of the newly formed imine linkage (O-H···N=C). mdpi.comresearchgate.net

Computational modeling is essential for quantifying the strength and geometric parameters of these hydrogen bonds. These models demonstrate how this interaction "locks" the conformation of the imine linkage, forcing it into a planar trans conformation. mdpi.comunt.edu This enforced planarity is a critical factor in achieving high crystallinity and thermal and chemical stability in the resulting COF. researchgate.netunt.edu By comparing COFs made from this compound with those made from its methoxy-substituted analogue (2,3-dimethoxyterephthalaldehyde), which lacks this hydrogen bonding capability, researchers have computationally and experimentally confirmed the crucial role of this interaction. sci-hub.seencyclopedia.pub The absence of this bond in the methoxy-analogue leads to a more twisted conformation and, consequently, lower crystallinity and surface area. mdpi.comunt.edu

Table 1: Comparison of COFs with and without Intramolecular Hydrogen Bonding

| Feature | 2,3-DhaTph (with H-Bonding) | 2,3-DmaTph (without H-Bonding) | Reference |

| Monomers | This compound + Tph | 2,3-dimethoxyterephthalaldehyde (B3110394) + Tph | unt.edu |

| Key Interaction | Intramolecular O-H···N=C bond | Steric hindrance from methoxy (B1213986) groups | mdpi.comunt.edu |

| Conformation | Planar, trans-conformation | Twisted phenyl rings | mdpi.comunt.edu |

| Crystallinity | Excellent | Lower | mdpi.comunt.edu |

| BET Surface Area | 1019 m²/g | 668 m²/g | mdpi.comunt.edu |

| Pore Size | 2.2 nm | 1.4 nm | mdpi.comunt.edu |

While 2D COFs exhibit long-range in-plane order, the precise arrangement of the stacked layers can vary. The two primary idealized stacking models are eclipsed (AA), where layers are directly superimposed, and staggered (AB), where layers are offset. nih.govacs.org

Computational simulations are used to generate the theoretical powder X-ray diffraction (PXRD) patterns for these different stacking arrangements. researchgate.netrsc.org By comparing the simulated patterns with the experimental PXRD data, the most probable stacking geometry can be determined. nih.gov For many COFs derived from this compound, such as 2,3-DhaTph, the experimental data shows a better match with a staggered or slipped-eclipsed stacking model rather than a perfectly eclipsed one. researchgate.netrsc.org The stabilization energy differs significantly between stacking patterns, with staggered arrangements often having lower π-π interlayer interactions compared to eclipsed modes. mdpi.com These simulations, combined with Pawley refinement of the experimental data, are indispensable for the structural assignment of these crystalline polymers. mdpi.comrsc.org

Table 2: Simulated Stacking Geometries for 2,3-DhaTph COF

| Stacking Model | Description | PXRD Comparison | Reference |

| Eclipsed (AA) | Layers are stacked directly on top of each other. | Often shows discrepancies with the experimental pattern, particularly in the intensity of certain peaks. | researchgate.netrsc.org |

| Staggered (AB) | Layers are offset relative to each other. | The simulated pattern for a staggered or slipped arrangement frequently provides a better fit to the experimental PXRD data. | researchgate.netrsc.org |

Supramolecular Chemistry Principles in this compound Systems

The ordered, porous structures created using this compound are excellent platforms for applying the principles of supramolecular chemistry, particularly in the realm of molecular recognition and host-guest interactions. nih.govmdpi.com

The COFs synthesized from this compound possess well-defined, uniform pores that can act as hosts for smaller guest molecules. mdpi.comunt.edu The chemistry of the pore walls, which is dictated by the structure of the building blocks, governs the specific interactions with guest molecules. This forms the basis of molecular recognition. rsc.org

In frameworks like 2,3-DhaTph, the pore environment is bifunctional. It features acidic catechol hydroxyl groups and basic sites within the porphyrin macrocycle and the imine linkages. researchgate.netfrontiersin.org This unique combination allows the framework to selectively bind and act upon specific substrates, a principle that is exploited in catalysis. researchgate.net The framework acts as a host that recognizes and encapsulates guest molecules (substrates) to facilitate chemical reactions, mimicking the induced-fit mechanism seen in enzymes. mdpi.com The ability to design and synthesize these frameworks with atomic precision allows for the fine-tuning of the host cavity for specific guest recognition, opening up applications in sensing, separations, and catalysis. nih.govrsc.orgthno.org

Analysis of Non-Covalent Interactions Governing Framework Assembly and Function

Hydrogen Bonding

A defining feature of this compound in framework synthesis is the presence of vicinal hydroxyl (-OH) groups on the aromatic ring. When this aldehyde reacts with amine-containing linkers to form imine-based COFs, these hydroxyl groups are positioned to form strong, intramolecular hydrogen bonds with the nitrogen atom of the newly formed imine linkage (O—H⋯N=C). mdpi.com This interaction is a critical factor in enhancing the stability and crystallinity of the resulting framework. mdpi.comsci-hub.se

π-π Stacking Interactions

In the assembly of two-dimensional (2D) COFs, where planar sheets are stacked to form a layered structure, π-π stacking interactions between the aromatic rings of the constituent units are fundamental. chinesechemsoc.orgmdpi.com The electron-rich aromatic core of this compound contributes significantly to these interactions, which govern the interlayer distance and the stacking mode (e.g., eclipsed vs. staggered). mdpi.comsci-hub.se

The strength of these π-π interactions directly impacts the material's properties. A notable example is the 2,3-DhaTab COF, synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889). mdpi.com This framework exhibited relatively low crystallinity and porosity, a result attributed to weaker π-π stacking interactions when compared to analogous COFs built with more planar cores that facilitate stronger interlayer forces. mdpi.com The geometry and electronic nature of the building blocks are therefore crucial; modifications that enhance the planarity of the monomers or introduce electron-donating/withdrawing groups can be used to tune the strength of π-π stacking and, consequently, the framework's properties. sci-hub.se Theoretical studies have shown that π-π stacking can also provide a highly efficient bridge for intermolecular electron transfer, a key mechanism in the function of some frameworks as sensors. rsc.org

Synergistic Effects and Theoretical Modeling

The assembly and stability of frameworks derived from this compound are not governed by a single non-covalent force but by the synergy between multiple interactions. researchgate.netrsc.org Hydrogen bonding and π-π stacking often work in concert; for instance, intramolecular hydrogen bonds can planarize the building blocks, which in turn promotes more effective and stronger interlayer π-π stacking. sci-hub.se

Theoretical investigations and computational modeling are indispensable for understanding these complex relationships. By comparing the structures of COFs made from this compound (DHPA) and its analogue 2,3-dimethoxyterephthalaldehyde (DMPA), researchers can probe the subtle influences of non-covalent interactions. For instance, the analysis of COF-304 (from DHPA and tetrakis(4-aminophenyl)methane) and COF-305 (from DMPA and the same amine) revealed that the nature of the substituent (-OH vs. -OCH₃) dramatically alters the resulting framework complexity. nih.gov While COF-304 forms a relatively simple and symmetric structure, the framework of COF-305 accommodates nine distinct stereoisomers, a complexity driven by the need for the molecular building blocks to deviate from their preferred packing geometries to adapt to the formation of the covalently linked framework. researchgate.netnih.gov This demonstrates that secondary, non-covalent interactions can direct the formation of profoundly different and complex structures even when the primary covalent connectivity or topology is the same. nih.gov

Table 1: Key Non-Covalent Interactions in this compound-Based Frameworks

| Interaction Type | Molecular Origin | Primary Effect on Framework | Relevant Examples |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the hydroxyl proton (-OH) of the aldehyde and the imine nitrogen (-N=C) | Enhances planarity, crystallinity, and chemical/thermal stability. mdpi.com Protects imine linkage from hydrolysis. sci-hub.se | 2,3-DhaTph COF mdpi.com |

| Interlayer π-π Stacking | Attraction between the aromatic π-systems of adjacent layers in 2D frameworks. | Governs layer stacking (e.g., eclipsed, staggered), interlayer distance, and porosity. chinesechemsoc.orgmdpi.com | 2,3-DhaTab COF mdpi.com |

| Van der Waals Forces | General intermolecular forces contributing to the overall packing and stability. | Contribute to the overall stability and guest-host interactions within pores. chinesechemsoc.orgull.es | General to all COFs |

Table 2: Comparative Analysis of Frameworks from 2,3-Disubstituted Terephthalaldehydes

| Framework Name | Aldehyde Monomer | Key Structural Feature | Dominant Interaction Influence |

|---|---|---|---|

| COF-304 | This compound (DHPA) | Symmetrical and simple structure with one type of linking strut. nih.gov | Strong intramolecular hydrogen bonding leads to a more predictable and simple packing geometry. nih.gov |

| COF-305 | 2,3-Dimethoxyterephthalaldehyde (DMPA) | Highly complex structure with nine distinct stereoisomers on topologically equivalent sites. researchgate.netnih.gov | Absence of H-bonding allows building blocks to deviate from simple packing modes to accommodate framework formation, resulting in high complexity. researchgate.netnih.gov |

Advanced Characterization Methodologies in Research on 2,3 Dihydroxyterephthalaldehyde Derivatives

Spectroscopic Techniques for Structural Elucidation and Functional Analysis

Spectroscopic methods are indispensable for probing the chemical nature of 2,3-Dihydroxyterephthalaldehyde-based materials. They allow researchers to confirm the formation of desired structures, identify functional groups, and analyze the electronic and chemical environments of the constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonds and Functional Groups

FT-IR spectroscopy is a fundamental technique used to identify the chemical bonds and functional groups present in a sample. In the study of this compound derivatives, it is primarily used to confirm the successful formation of imine linkages in COFs. This is evidenced by the appearance of a characteristic imine –C=N stretching frequency and the disappearance of the stretching frequencies of the aldehyde (–C=O) and amine (–NH) groups from the starting monomers. researchgate.net

For instance, in the synthesis of a bifunctional catechol-porphyrin COF named 2,3-DhaTph, the FT-IR spectrum showed a strong characteristic imine –C=N stretching frequency at 1612 cm⁻¹. researchgate.net The disappearance of the –C=O stretching frequency from this compound (around 1661 cm⁻¹) and the –NH stretching frequency from the porphyrin linker (in the 3100–3400 cm⁻¹ range) confirmed the formation of the imine-linked framework. researchgate.netmdpi.com Similarly, for a COF denoted as Tph-DHTA, a characteristic peak for the -C=N- bond was observed at 1613 cm⁻¹. jiangnan.edu.cn

The stability of these COFs under various conditions can also be monitored using FT-IR. For example, the chemical stability of 2,3-DhaTph in aqueous and acidic media was confirmed by the persistence of the imine bond peak in the FT-IR spectrum after exposure. researchgate.net

Table 1: Characteristic FT-IR Peaks for this compound and its COF Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound/Material | Reference |

|---|---|---|---|

| Aldehyde (–C=O) | ~1661 | This compound | researchgate.net |

| Imine (–C=N) | 1612 | 2,3-DhaTph | researchgate.net |

| Imine (–C=N) | 1613 | Tph-DHTA | jiangnan.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Solid-State NMR) for Molecular Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure and dynamics of this compound and its derivatives.

¹H-NMR and ¹³C-NMR: These techniques are typically used for the characterization of the starting materials and soluble intermediates. For this compound itself, the ¹H-NMR spectrum in DMSO-d₆ shows signals for the aldehyde proton (–CHO) and the hydroxyl proton (–OH) around δ 10.30 ppm, and the aromatic proton (Ph-H) at δ 7.22 ppm. rsc.org The ¹³C-NMR spectrum exhibits signals for the carbonyl carbon, the hydroxyl-bearing carbon, and other aromatic carbons. rsc.org For example, in CDCl₃, the ¹H NMR spectrum of this compound shows peaks at δ 10.90 ppm (-OH), 10.02 ppm (-CHO), and 7.27 ppm (Ph-H), while the ¹³C NMR spectrum shows peaks at δ 196.45, 150.81, 123.17, and 122.32 ppm. rsc.org

Solid-State NMR (ssNMR): Since COFs are generally insoluble, solid-state NMR is crucial for their structural analysis. ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly informative. The formation of imine bonds in COFs derived from this compound is confirmed by the appearance of a characteristic signal for the imine carbon (–C=N). In the case of 2,3-DhaTph, a signal at δ 160.8 ppm in the ¹³C CP/MAS NMR spectrum was attributed to the imine carbon, providing clear evidence of COF formation. researchgate.netrsc.org This technique helps to distinguish the final polymer structure from the unreacted monomers. researchgate.net

Table 2: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 10.30 | -CHO, -OH | rsc.org |

| ¹H | DMSO-d₆ | 7.22 | Ph-H | rsc.org |

| ¹³C | DMSO-d₆ | 190.63, 153.27, 128.11, 115.50 | Aromatic and Carbonyl Carbons | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. In the context of this compound-based COFs, XPS is used to confirm the presence of the expected elements (C, N, O) and to probe the chemical environment of the nitrogen atoms in the imine linkages. nih.gov

For example, in studies of COFs, the N 1s core level spectrum is particularly insightful. The binding energy of the N 1s peak can confirm the formation of the C=N bond. nih.gov In some cases, shifts in the binding energies of O 1s and N 1s peaks upon interaction with metal ions can indicate coordination, which is relevant for applications like sensing and catalysis. nih.govescholarship.org For instance, in an iron-porphyrin COF derived from a dihydroxyterephthalaldehyde, XPS analysis confirmed the formation of imine bonds. figshare.com

Diffraction and Microscopy for Crystalline and Morphological Analysis

While spectroscopy reveals the chemical structure, diffraction and microscopy techniques are essential for understanding the long-range order and physical form of this compound-based materials.

Powder X-ray Diffraction (PXRD) for Crystallinity and Stacking Patterns

PXRD is the primary technique for determining the crystallinity and long-range order of COFs. The presence of sharp diffraction peaks in the PXRD pattern is a hallmark of a crystalline material. For COFs derived from this compound, the experimental PXRD pattern is often compared with simulated patterns based on different stacking models (e.g., eclipsed or staggered) to determine the most likely crystal structure. researchgate.net

In the case of 2,3-DhaTph, the PXRD pattern showed a strong diffraction peak corresponding to the (100) plane, confirming its crystalline nature. researchgate.netresearchgate.net The good match between the experimental pattern and the simulated pattern for an eclipsed stacking model allowed for the determination of the unit cell parameters. researchgate.net The high intensity of the PXRD peaks for 2,3-DhaTph was attributed to its rigid structure, enhanced by intramolecular hydrogen bonding. researchgate.net The stability of the crystalline structure can also be assessed by taking PXRD patterns after exposure to different solvents or conditions. rsc.org

Table 3: PXRD Data for a this compound-based COF (2,3-DhaTph)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | researchgate.net |

| a | 24.7 Å | researchgate.net |

| b | 24.6 Å | researchgate.net |

| c | 4.0 Å | researchgate.net |

| α | 92.9° | researchgate.net |

| β | 90.2° | researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface Morphology and Microstructure

SEM and TEM are powerful microscopy techniques used to visualize the morphology and microstructure of materials at the micro- and nanoscale.

SEM provides images of the surface topography. For COFs like 2,3-DhaTph, SEM images have revealed a platelet-like morphology with sizes ranging from 100–200 nm. researchgate.net This information is important for understanding how the material might pack or interact with other substances in practical applications.

TEM provides higher resolution images and can reveal the internal structure of the material. TEM images of 2,3-DhaTph have also shown thin, platelet-like structures, consistent with the SEM observations. researchgate.net In some cases, TEM can provide visual evidence of the porous nature of the COFs.

Table 4: Compound Names Mentioned

| Abbreviation | Full Compound Name |

|---|---|

| 2,3-DhaTph | A covalent organic framework synthesized from this compound and Tetra(p-amino-phenyl)porphyrin |

| Tph-DHTA | A covalent organic framework synthesized from 2,5-dihydroxyterephthalaldehyde (B1588973) and 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphyrin |

| COF | Covalent Organic Framework |

| DMSO-d₆ | Deuterated Dimethyl Sulfoxide |

| CDCl₃ | Deuterated Chloroform |

| XPS | X-ray Photoelectron Spectroscopy |

| PXRD | Powder X-ray Diffraction |

| SEM | Scanning Electron Microscopy |

| TEM | Transmission Electron Microscopy |

| FT-IR | Fourier Transform Infrared |

| NMR | Nuclear Magnetic Resonance |

| ssNMR | Solid-State Nuclear Magnetic Resonance |

Porosity and Adsorption Characterization

The defining feature of COFs is their permanent, accessible porosity. A thorough characterization of the pore structure, including surface area and pore volume, is essential for applications in gas storage, separation, and catalysis.

Gas adsorption isotherms are fundamental for characterizing the porosity of materials. The measurement involves exposing the material to a gas (the adsorbate) at a constant temperature and measuring the amount of gas adsorbed by the material at different equilibrium pressures. microtrac.com Nitrogen (N₂) at 77 K is the most common adsorbate for this purpose. microtrac.com

The shape of the adsorption isotherm provides qualitative information about the pore structure. For instance, a Type I isotherm is characteristic of microporous materials (pore size < 2 nm), showing a rapid uptake at low relative pressures as the micropores are filled. nih.govacs.org A Type IV isotherm, often with a hysteresis loop, indicates the presence of mesopores (pore size 2-50 nm) and is associated with capillary condensation occurring within these larger pores. nih.govresearchgate.netmdpi.com Derivatives of this compound often exhibit these types of isotherms. For example, [HO₂C]ₓ%-H₂P-COFs show Type I isotherms, indicating their microporous nature, while [HO]ₓ%-H₂P-COFs exhibit Type IV isotherms, pointing to mesoporosity. nih.gov Similarly, the COF named 2,3-DhaTph displays a reversible Type IV isotherm. researchgate.netgoogle.com

Carbon dioxide (CO₂) adsorption is also frequently measured, particularly for assessing a material's potential for carbon capture applications. nih.gov For example, TpPa-1 and TpPa-2 COFs have been evaluated for their CO₂ uptake capacities. mdpi.com

Water (H₂O) adsorption isotherms are crucial for evaluating the stability of COFs in humid environments and for applications such as water harvesting. osti.govdiva-portal.org The shape of the water isotherm can reveal the hydrophilicity or hydrophobicity of the pore surfaces and the mechanism of water clustering within the pores. osti.gov For example, some materials show a stepped isotherm, indicating specific interaction sites for water molecules. osti.govdiva-portal.org